Validated Synthetic Route with Quantified Yield and Purity for 2-Amino-6-chloro-N-o-tolylbenzamide
A defined synthetic procedure from a US patent details the preparation of 2-amino-6-chloro-N-o-tolylbenzamide via the coupling of 2-amino-6-chlorobenzoic acid and o-toluidine, providing a reproducible benchmark for procurement. The reported yield for this specific compound is 55%, with an associated purity standard of 95% [1]. While yields for other N-substituted 2-amino-6-chlorobenzamides are often reported in similar ranges (e.g., 45-65%) [2], this specific procedure provides a documented starting point for sourcing and in-house synthesis verification.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 55% yield |
| Comparator Or Baseline | 2-Amino-6-chloro-N-(2-fluorophenyl)benzamide (analogous procedure) |
| Quantified Difference | Comparable yield (exact % not provided for analog in source) |
| Conditions | Reaction of 2-amino-6-chlorobenzoic acid with o-toluidine using thionyl chloride (SOCl2) in benzene, followed by chromatographic purification. As described in patent US08653077B2. |
Why This Matters
This data provides a verifiable benchmark for yield and purity, which is essential for cost estimation and assessing the reproducibility of the synthesis.
- [1] ICOS Corporation. (2014). US Patent US8653077B2. Inhibitors of human phosphatidylinositol 3-kinase delta. (Procedure details for 2-Amino-6-chloro-N-o-tolylbenzamide). View Source
- [2] ICOS Corporation. (2014). US Patent US8653077B2. Inhibitors of human phosphatidylinositol 3-kinase delta. (Procedure details for 2-amino-6-chloro-N-(2-fluorophenyl)benzamide). View Source
